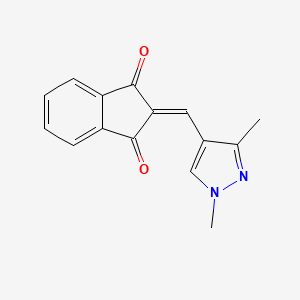![molecular formula C22H26N6O3 B10946053 7-(3-nitrophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10946053.png)
7-(3-nitrophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-NITROPHENYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity, and is substituted with a nitrophenyl group and a tetramethylpiperidyl group, enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-NITROPHENYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 3-nitrophenylhydrazine, 2,2,6,6-tetramethyl-4-piperidone, and appropriate pyrimidine derivatives. The reaction conditions may involve:
Condensation reactions: Combining the hydrazine and pyrimidine derivatives under acidic or basic conditions.
Cyclization reactions: Forming the pyrazolo[1,5-a]pyrimidine core through intramolecular cyclization.
Substitution reactions: Introducing the nitrophenyl and tetramethylpiperidyl groups through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as CuCrSr/Al2O3 can be used to facilitate hydrogenation steps, ensuring efficient conversion of intermediates to the final product .
Chemical Reactions Analysis
Types of Reactions
7-(3-NITROPHENYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The piperidyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Nucleophiles: Ammonia (NH3), amines.
Major Products
Oxidation products: Nitro derivatives.
Reduction products: Amino derivatives.
Substitution products: Various substituted piperidyl derivatives.
Scientific Research Applications
7-(3-NITROPHENYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3-NITROPHENYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The nitrophenyl group can participate in electron transfer reactions, while the piperidyl group may enhance membrane permeability, facilitating the compound’s entry into cells .
Comparison with Similar Compounds
Similar Compounds
7-(3-NITROPHENYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE: shares similarities with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Uniqueness
The presence of the nitrophenyl group in 7-(3-NITROPHENYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C22H26N6O3 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
7-(3-nitrophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H26N6O3/c1-21(2)11-15(12-22(3,4)26-21)25-20(29)17-13-24-27-18(8-9-23-19(17)27)14-6-5-7-16(10-14)28(30)31/h5-10,13,15,26H,11-12H2,1-4H3,(H,25,29) |
InChI Key |
IQQJTTXQSPQKGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=C3N=CC=C(N3N=C2)C4=CC(=CC=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B10945986.png)
![Methyl 4-(6-bromo-2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate](/img/structure/B10945989.png)
![2-({5-[(2-methoxyphenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10946001.png)
![4-{[3-(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile](/img/structure/B10946007.png)
![ethyl 2-[({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furyl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10946012.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10946014.png)
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10946015.png)
![2-chloro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B10946020.png)
![1-methyl-4-{[(4-nitrophenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10946028.png)
![9-ethyl-8-methyl-2-(1-methyl-1H-pyrazol-5-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10946038.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946049.png)
![1-[(2,4-dimethylphenoxy)methyl]-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10946051.png)
![(2E)-2-[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methylene]-5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-D][1,3,5]benzoxadiazocine-13-carboxamide](/img/structure/B10946054.png)
